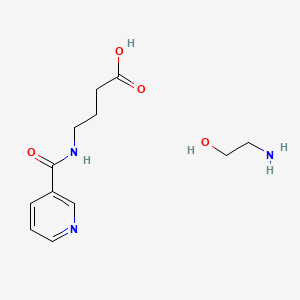

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt

Description

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt is a synthetic compound combining three distinct moieties:

- Nicotinoyl: Derived from nicotinic acid (vitamin B3), involved in redox reactions and cellular metabolism.

- Gamma-aminobutyric acid (GABA): A major inhibitory neurotransmitter in the central nervous system.

- Ethanolamine: A primary amine critical to phospholipid synthesis and cell membrane integrity .

This compound likely enhances GABA’s bioavailability through the ethanolamine salt form while leveraging nicotinoyl’s metabolic roles. Its structure suggests applications in neuropharmacology or dietary supplements targeting neurotransmitter balance and cellular health.

Properties

IUPAC Name |

2-aminoethanol;4-(pyridine-3-carbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.C2H7NO/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;3-1-2-4/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZUODTVQSLJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCC(=O)O.C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150521 | |

| Record name | Butanoic aicd, 4-((3-pyridinylcarbonyl)amino)-, compd. with 2-aminoethanol salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113694-82-9 | |

| Record name | Butanoic aicd, 4-((3-pyridinylcarbonyl)amino)-, compd. with 2-aminoethanol salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113694829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic aicd, 4-((3-pyridinylcarbonyl)amino)-, compd. with 2-aminoethanol salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amidation and Salt Formation

The most straightforward method involves reacting nicotinic acid with GABA in the presence of a coupling agent, followed by ethanolamine-mediated salt formation. Nicotinic acid is first activated using carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form an active ester intermediate. GABA is then introduced to facilitate amide bond formation. The resulting N-nicotinoyl-GABA is dissolved in a polar solvent (e.g., ethanol or water) and treated with ethanolamine to yield the final salt.

Key Reaction Parameters

Ammonium Salt Precursor Route

An alternative approach utilizes the ammonium salt of N-nicotinoyl-GABA as an intermediate. The carboxylic acid group of N-nicotinoyl-GABA is neutralized with ammonium hydroxide, forming a water-soluble ammonium salt. Ethanolamine is then introduced to displace ammonium, precipitating the ethanolamine salt. This method, adapted from analogous ethanolamine salt syntheses, achieves higher purity by leveraging differential solubility.

Procedure

-

Dissolve N-nicotinoyl-GABA in deionized water.

-

Adjust pH to 8–9 with ammonium hydroxide.

-

Add ethanolamine dropwise under vigorous stirring.

Reaction Optimization and Yield Enhancement

Solvent Selection and Impact on Crystallization

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates but complicate purification. Mixed solvent systems (e.g., ethanol/water) balance reactivity and crystallinity. For instance, a 70% ethanol solution yields coarse crystals with >95% purity after one recrystallization.

Table 1: Solvent Systems and Yield Correlation

| Solvent | Purity (%) | Yield (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol/water | 95 | 78 | Prismatic |

| DMF | 88 | 85 | Amorphous |

| Acetonitrile | 92 | 70 | Needle-like |

Catalytic and Stoichiometric Considerations

Boric acid catalysts (1–2 mol%) accelerate amidation by stabilizing tetrahedral intermediates. Excess ethanolamine (1.5 equiv.) ensures complete salt formation but requires post-reaction neutralization to avoid residual base.

Purification and Analytical Characterization

Recrystallization and Chromatography

Recrystallization from ethanol/water mixtures remains the gold standard for purity. For lab-scale batches, column chromatography on silica gel (eluent: chloroform/methanol 9:1) resolves unreacted nicotinic acid and GABA.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): Peaks at δ 8.9 ppm (nicotinoyl aromatic protons), δ 3.2 ppm (GABA methylene), and δ 2.7 ppm (ethanolamine -NH₂) confirm structure.

-

FT-IR : Bands at 1640 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (COO⁻) verify salt formation.

Comparative Analysis of Industrial vs. Laboratory Methods

Industrial-scale synthesis prioritizes cost and throughput, often using one-pot reactions with in-situ activation. Laboratory methods emphasize purity, employing stepwise coupling and chromatography.

Table 2: Scale-Dependent Methodologies

| Parameter | Industrial | Laboratory |

|---|---|---|

| Coupling Agent | DCC | EDC/HOBt |

| Solvent | Water | Ethanol/water |

| Purification | Filtration | Column chromatography |

| Typical Yield | 80–85% | 70–75% |

Chemical Reactions Analysis

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt undergoes several types of chemical reactions, including hydrolysis and acylation. In the body, it is hydrolyzed into gamma-aminobutyric acid and niacin. The hydrolysis reaction is facilitated by enzymes in the brain, allowing the compound to exert its effects by releasing gamma-aminobutyric acid and niacin . Common reagents used in these reactions include pivaloyl chloride and acetonitrile. The major products formed from these reactions are gamma-aminobutyric acid and niacin.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt involves its hydrolysis into gamma-aminobutyric acid and niacin once it crosses the blood-brain barrier. Gamma-aminobutyric acid then activates gamma-aminobutyric acid receptors in the brain, producing an anxiolytic effect. Niacin acts as a vasodilator, increasing cerebral blood flow and enhancing brain function . This dual action on gamma-aminobutyric acid receptors and blood flow makes it unique among gamma-aminobutyric acid derivatives.

Comparison with Similar Compounds

Gamma-Aminobutyric Acid (GABA)

Key Differences :

- The ethanolamine salt in the target compound improves membrane integration due to ethanolamine’s role in phospholipid headgroups .

- The nicotinoyl group may facilitate NAD+ biosynthesis, linking neurotransmitter activity to cellular energy metabolism .

Nicotinuric Acid (Niacin-Glycine Conjugate)

| Parameter | Nicotinuric Acid | N-Nicotinoyl-GABA Ethanolamine Salt |

|---|---|---|

| Structure | Niacin conjugated to glycine | Niacin conjugated to GABA + ethanolamine |

| Metabolic Pathway | Detoxifies excess niacin | Combines GABAergic and niacin-dependent pathways |

| Solubility | Moderate | Likely higher due to ionic ethanolamine |

| Applications | Detoxification, metabolic studies | Neuro-metabolic synergy for enhanced therapeutic effects |

Research Insight :

Nicotinuric acid, a niacin metabolite, is less neurologically active compared to the target compound, which integrates GABA’s direct neurotransmitter role .

Choline and Ethanolamine Salts

Functional Contrast :

- Choline’s quaternary structure limits membrane permeability, whereas ethanolamine’s primary amine may improve target compound absorption .

- The target compound uniquely merges GABA modulation with ethanolamine’s anti-inflammatory properties .

Other Acylated GABA Derivatives

- N-Acetyl-GABA: Lacks the nicotinoyl group, reducing metabolic synergy with niacin pathways.

- Phenibut (Beta-Phenyl-GABA): Focuses on anxiolytic effects but lacks ethanolamine’s membrane integration benefits.

Table : Bioavailability Comparison

| Compound | Bioavailability Enhancer | Key Limitation |

|---|---|---|

| N-Nicotinoyl-GABA ethanolamine | Ethanolamine salt | Limited clinical data |

| N-Acetyl-GABA | Acetyl group | Lower metabolic versatility |

| Phenibut | Lipophilic phenyl group | Regulatory restrictions |

Research Findings and Mechanistic Insights

- Ethanolamine’s Role: Enhances emulsification and solubility of nitrogenous compounds, as observed in biocrude oil studies . This property may improve the target compound’s delivery in aqueous environments.

- Comparative Efficacy: Ethanolamine salts (e.g., in catalyst preparation ) demonstrate stability under thermal stress, suggesting robustness in pharmaceutical formulations.

Biological Activity

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt, commonly known as picamilon , is a synthetic compound that combines niacin (nicotinic acid) and gamma-aminobutyric acid (GABA). This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Overview of Picamilon

Picamilon was developed in the Soviet Union in 1969 and has been studied primarily for its neuroprotective and anxiolytic effects. It is believed to cross the blood-brain barrier (BBB) effectively, allowing for the delivery of GABA to the central nervous system (CNS) where it may exert various biological activities.

- Blood-Brain Barrier Penetration :

- GABAergic Activity :

- Vasodilation :

Pharmacokinetics

- Bioavailability : Picamilon exhibits a bioavailability range of 50%–88%, with plasma concentrations typically between 500–3000 μg/L following oral administration of doses ranging from 50 to 200 mg .

- Half-Life : The elimination half-life is approximately 1–2 hours, with urinary excretion accounting for up to 79% of a single dose .

Neuroprotective Effects

Research indicates that picamilon may have neuroprotective properties, particularly in conditions involving oxidative stress and ischemia. For instance, animal studies have demonstrated that picamilon can mitigate cognitive impairment resulting from cerebral ischemia by enhancing neuronal survival through its GABAergic effects .

Case Studies

Comparative Biological Activity Table

| Compound | Mechanism of Action | Therapeutic Use | Evidence Level |

|---|---|---|---|

| N-Nicotinoyl-GABA (Picamilon) | GABA release; vasodilation | Neuroprotection; anxiolytic | Moderate |

| Pure GABA | Direct receptor activation | Anxiety; epilepsy | High |

| Niacin | Vasodilation | Dyslipidemia; cardiovascular health | High |

Regulatory Status

In the United States, picamilon is not approved for sale as a dietary supplement due to its classification as an adulterating agent. The FDA has ruled that it does not fit within any dietary ingredient categories defined by the Dietary Supplement Health and Education Act of 1994 . Despite this, it remains available in some over-the-counter supplements marketed as nootropics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt, and how can reaction conditions (e.g., stoichiometry, temperature) be optimized?

- Methodology : Synthesis typically involves coupling nicotinoyl chloride with gamma-aminobutyric acid (GABA), followed by salt formation with ethanolamine. Key parameters include:

- Stoichiometric ratios : Ensure a 1:1 molar ratio of nicotinoyl chloride to GABA to minimize side reactions. Ethanolamine is added in slight excess (1.1–1.3 equivalents) to drive salt formation .

- Temperature control : Maintain reaction temperatures between 25–40°C to prevent degradation of ethanolamine, which is sensitive to thermal stress .

- Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance solubility of intermediates. Post-reaction, ethanolamine salts are precipitated using chilled ethanol .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Employ reversed-phase HPLC with UV detection (λ = 260 nm for nicotinoyl moiety) to assess purity. Compare retention times against reference standards .

- Spectroscopy : Use H-NMR (in DMSO-d) to confirm the presence of characteristic peaks: δ 8.9–9.1 ppm (nicotinoyl aromatic protons), δ 3.4–3.6 ppm (ethanolamine -CH-NH), and δ 2.1–2.3 ppm (GABA backbone) .

- Elemental analysis : Verify nitrogen and sulfur content to confirm stoichiometry of the salt .

Q. What safety protocols are recommended for handling ethanolamine-containing salts to mitigate risks of nitrosamine formation?

- Methodology :

- Impurity monitoring : Use LC-MS/MS to detect trace levels of N-nitrosodiethanolamine (NDELA), a potential carcinogen formed under acidic or nitrosating conditions .

- Storage conditions : Store the compound in amber vials at 4°C to prevent light- or heat-induced degradation. Avoid contact with nitric acid or nitrite-containing reagents .

- Waste disposal : Neutralize ethanolamine residues with dilute acetic acid before disposal to reduce environmental toxicity .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound in aqueous buffers be resolved?

- Methodology :

- pH-dependent stability studies : Conduct accelerated degradation studies at pH 2.0, 7.4, and 9.0 using UPLC-MS to identify degradation products (e.g., free GABA or nicotinamide). Ethanolamine salts are prone to hydrolysis at extremes of pH, necessitating buffered formulations near pH 6.5–7.0 .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under varying storage temperatures .

Q. What advanced analytical techniques are required to quantify low-abundance impurities in synthesized batches?

- Methodology :

- High-resolution mass spectrometry (HRMS) : Detect impurities at ppm levels, such as unreacted nicotinoyl chloride or ethanolamine byproducts (e.g., ethylenediamine derivatives) .

- Ion chromatography : Quantify residual sulfate or nitrate ions from salt-forming steps, which may affect crystallinity .

Q. How do reaction mechanisms differ when alternative amines (e.g., diethanolamine) are substituted for ethanolamine in salt formation?

- Methodology :

- Comparative kinetic studies : Use stopped-flow IR spectroscopy to monitor carbamate or sulfonate intermediate formation. Ethanolamine’s primary amine group reacts faster with carboxylic acids than secondary amines (e.g., diethanolamine), reducing side-product formation .

- Thermodynamic analysis : Calculate free energy changes (ΔG) for salt formation using isothermal titration calorimetry (ITC). Ethanolamine’s smaller size favors higher lattice energy in crystalline products .

Contradictions in Literature

- Salt stoichiometry : Some studies report a 1:1 molar ratio for ethanolamine salts , while others suggest non-integer ratios due to zwitterionic interactions . Resolution requires single-crystal X-ray diffraction to confirm packing motifs.

- Biological activity : Discrepancies in reported neuroprotective effects may arise from batch-specific impurities (e.g., NDELA) or variability in cell-based assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.